molecular formula C17H14N6O B5321402 3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol

3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol

Cat. No.: B5321402
M. Wt: 318.33 g/mol
InChI Key: RZKVRLCGFZJULL-NVMNQCDNSA-N
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Description

3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol is a complex organic compound that belongs to the class of phenolic compounds It features a triazinoindole moiety, which is a fused heterocyclic system, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . The triazinoindole core can be constructed through a series of cyclization and condensation reactions, often involving hydrazine derivatives and appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis methods. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions has been reported as an efficient method for synthesizing substituted phenols . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activity. The triazinoindole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-(2-{6-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol is unique due to its combination of a phenolic group and a triazinoindole moiety. This structural complexity allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(Z)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-10-4-2-7-13-14(10)19-16-15(13)21-23-17(20-16)22-18-9-11-5-3-6-12(24)8-11/h2-9,24H,1H3,(H2,19,20,22,23)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKVRLCGFZJULL-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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